Tert-butyl [(2,5-difluorophenyl)sulfonyl]acetate
Description
Tert-butyl [(2,5-difluorophenyl)sulfonyl]acetate is a specialized organic compound featuring a tert-butyl ester group linked to a sulfonyl moiety attached to a 2,5-difluorophenyl aromatic ring. This structure confers unique physicochemical properties:
- Steric bulk: The tert-butyl group enhances solubility in organic solvents and may stabilize the molecule against premature hydrolysis during synthetic processes.
- Synthetic utility: Such compounds are often intermediates in pharmaceuticals, agrochemicals, or materials science, where controlled release of functional groups (e.g., sulfonic acids) is critical .
Properties
IUPAC Name |
tert-butyl 2-(2,5-difluorophenyl)sulfonylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2O4S/c1-12(2,3)18-11(15)7-19(16,17)10-6-8(13)4-5-9(10)14/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYAXEGWOPZBEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CS(=O)(=O)C1=C(C=CC(=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101151033 | |
| Record name | Acetic acid, 2-[(2,5-difluorophenyl)sulfonyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1325305-70-1 | |
| Record name | Acetic acid, 2-[(2,5-difluorophenyl)sulfonyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1325305-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2-[(2,5-difluorophenyl)sulfonyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101151033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemical Synthesis
Reagent in Organic Chemistry
Tert-butyl [(2,5-difluorophenyl)sulfonyl]acetate is utilized as a versatile reagent in organic synthesis. It can facilitate the formation of sulfonamide derivatives and other functionalized compounds through electrophilic substitution reactions. The presence of the difluorophenyl group enhances the electrophilicity of the sulfonyl moiety, making it an effective intermediate in various synthetic pathways.
Example Reactions
- Sulfonamide Formation : The compound can react with amines to yield sulfonamides, which are valuable in pharmaceutical development.
- Nucleophilic Substitution : It can serve as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
Medicinal Chemistry
Pharmaceutical Applications
The compound's structure suggests potential applications in drug development, particularly as a scaffold for designing new therapeutics. Its sulfonyl group is known to enhance solubility and bioavailability, making it an attractive candidate for further investigation.
Case Studies
- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxic activity against cancer cell lines. For instance, modifications to the sulfonamide moiety have been linked to increased potency against specific tumor types.
- Antimicrobial Activity : Some studies have explored its derivatives as potential antimicrobial agents, showing promising results against various bacterial strains.
Material Science
Polymer Chemistry
this compound can be employed in the synthesis of polymers with tailored properties. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Biodegradability | Moderate |
Analytical Applications
Chromatographic Techniques
The compound is also used as a standard or reference material in chromatographic analyses due to its well-defined structure and stability under various conditions. It aids in the calibration of analytical methods such as HPLC and GC-MS.
Mechanism of Action
The mechanism by which tert-butyl [(2,5-difluorophenyl)sulfonyl]acetate exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can act as a leaving group in substitution reactions, while the difluorophenyl group can influence the electronic properties of the molecule, affecting its reactivity.
Molecular Targets and Pathways:
Enzymes: The compound may interact with enzymes involved in metabolic pathways, leading to the inhibition or activation of these enzymes.
Receptors: It may bind to specific receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Functional Group Analysis
The table below compares key structural and functional attributes of tert-butyl [(2,5-difluorophenyl)sulfonyl]acetate with related compounds:
Key Observations :
- Ester vs. Carbamate : The tert-butyl ester in the target compound is more prone to acidic hydrolysis compared to the carbamate group in the analog from , which is typically stable under basic and oxidative conditions.
- Sulfonyl vs. Pyran Ring : The sulfonyl group in the target compound may act as a leaving group or electrophilic site, whereas the pyran ring in the analog serves as a rigid scaffold for stereochemical control in drug synthesis .
Role of Fluorine Substitution
Both compounds feature a 2,5-difluorophenyl group. Fluorine’s electronegativity and lipophilicity enhance metabolic stability and binding affinity in drug candidates. Compared to mono- or trifluorinated analogs:
- 2,5-Difluoro substitution : Balances electron-withdrawing effects and steric demands, optimizing interactions with biological targets (e.g., enzymes or receptors).
- Ortho/para fluorine positioning : In the target compound, the 2,5-arrangement may reduce steric hindrance compared to 2,4-difluoro analogs, facilitating synthetic modifications .
Research Findings and Data
Biological Activity
Tert-butyl [(2,5-difluorophenyl)sulfonyl]acetate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butyl group attached to an acetate moiety, with a sulfonyl group linked to a difluorophenyl ring. The presence of fluorine atoms in the phenyl ring enhances the compound's lipophilicity and potential bioactivity.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related sulfonamide derivatives have shown inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study demonstrated that a sulfonamide derivative with a similar scaffold exhibited an IC50 value of 5 μM against human breast cancer cells (MCF-7) . This suggests that this compound may possess comparable anticancer activity.
2. Protein Kinase Inhibition
The compound may also act as an inhibitor of specific protein kinases, which are critical in cell signaling pathways associated with cancer progression and other diseases.
- Mechanism : Protein kinases catalyze the transfer of phosphate groups from ATP to proteins, influencing cellular functions such as growth and differentiation . Inhibiting these kinases can disrupt abnormal signaling pathways in cancer cells.
Biological Activity Data Table
| Activity | IC50 Value | Cell Line/Target | Reference |
|---|---|---|---|
| Anticancer | 5 μM | MCF-7 (Breast Cancer) | |
| Protein Kinase Inhibition | TBD | Various Kinases | |
| Cytotoxicity | TBD | Human Cell Lines |
The biological activity of this compound may involve several mechanisms:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Inhibition of protein kinases can lead to cell cycle dysregulation, preventing cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that related compounds can influence ROS levels, contributing to their cytotoxic effects .
Research Findings
Recent investigations into related sulfonamide derivatives suggest that modifications in the chemical structure can significantly affect biological activity. For example:
- A derivative with a different substituent on the phenyl ring showed enhanced selectivity towards certain cancer cell lines while reducing toxicity in normal cells .
- Another study highlighted the importance of the sulfonamide group in mediating interactions with target proteins involved in tumor growth .
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Group
The sulfonyl group acts as an electrophilic site, facilitating nucleophilic displacement reactions. Key findings include:
Reaction with Amines
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Example : Treatment with LiHMDS (lithium hexamethyldisilazide) generates a sulfonamide intermediate. For instance, reacting with thiazol-4-ylcarbamate in THF at −78°C yields tert-butyl ((5-chloro-2,4-difluorophenyl)sulfonyl)(thiazol-4-yl)carbamate ( ).
-
Conditions :
Nucleophile Base Solvent Temperature Yield Thiazol-4-ylcarbamate LiHMDS THF −78°C → RT 31–67%
Mechanism : Deprotonation of the nucleophile by LiHMDS, followed by attack on the sulfonyl chloride derivative.
Hydrolysis of the Tert-Butyl Ester
The tert-butyl group undergoes acid-catalyzed hydrolysis to release acetic acid derivatives:
Example : Deprotection using trifluoroacetic acid (TFA) at 0–2°C cleaves the ester, forming [(2,5-difluorophenyl)sulfonyl]acetic acid ( ).
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Conditions : TFA (2.5 vol), 0–2°C, <20°C during workup.
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Yield : >90% (based on analogous tert-butyl ester deprotection in protease inhibitor syntheses).
Cross-Coupling Reactions
The sulfonylacetate scaffold participates in Suzuki-Miyaura and Buchwald-Hartwig couplings.
Example : Palladium-catalyzed coupling with arylboronic acids in DMSO/TEA at 20°C forms biaryl sulfones ( ):
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Substrates : Arylboronic acids with electron-withdrawing/donating groups.
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Typical Yields : 55–75%.
Elimination Reactions
Under basic conditions, β-elimination forms α,β-unsaturated sulfones:
Example : Treatment with DBU (1,8-diazabicycloundec-7-ene) in DMF at 80°C generates [(2,5-difluorophenyl)sulfonyl]acrylic acid tert-butyl ester ( ).
-
Conditions :
Base Solvent Temperature Yield DBU DMF 80°C 60–75%
Radical Pathways
Under UV light or with radical initiators (e.g., AIBN), the sulfonyl group participates in radical chain reactions:
Q & A
Basic Questions
Q. What are the recommended synthetic routes for tert-butyl [(2,5-difluorophenyl)sulfonyl]acetate, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of 2,5-difluorophenyl precursors followed by esterification with tert-butyl acetate. Key steps include controlling reaction temperature (20–25°C) and using anhydrous conditions to minimize hydrolysis. Catalysts like Hünig’s base may improve sulfonyl chloride intermediate formation. Reaction progress can be monitored via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) . Optimize yields by recrystallization from dichloromethane/hexane mixtures.
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation (classified as Acute Toxicity Category 4 for oral/dermal/inhalation exposure ). In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes. Store at room temperature in airtight containers away from oxidizing agents .
Q. What analytical techniques are most effective for determining the purity of this compound?
- Methodological Answer : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%). Confirm structural integrity via H NMR (characteristic peaks: tert-butyl singlet at δ 1.4 ppm, sulfonyl-adjacent protons at δ 3.8–4.2 ppm) and FT-IR (C=O stretch at ~1740 cm, S=O at ~1350 cm). Cross-validate with high-resolution mass spectrometry (expected [M+H] ~317.1) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) during characterization?
- Methodological Answer : Conflicting NMR data may arise from solvent polarity or tautomerism. Use deuterated DMSO for polar intermediates and compare with computational predictions (DFT-based NMR shift calculations). For crystal structure validation, employ X-ray crystallography, as demonstrated in tert-butyl carbamate derivatives .
Q. What strategies assess the ecological impact of this compound given limited ecotoxicity data?
- Methodological Answer : Apply read-across methods using structurally similar sulfonates (e.g., tert-butyl phenyl sulfonates ). Use QSAR models to predict biodegradability (e.g., EPI Suite) or bioaccumulation potential. Conduct acute toxicity assays with Daphnia magna as a preliminary screening .
Q. How does the electronic nature of the 2,5-difluorophenyl group influence the reactivity of the sulfonyl acetate moiety?
- Methodological Answer : The electron-withdrawing fluorine atoms enhance the electrophilicity of the sulfonyl group, facilitating nucleophilic substitution (e.g., with amines or thiols). Steric hindrance from the tert-butyl ester may slow reactions; mitigate by using polar aprotic solvents (DMF, DMSO) .
Q. What are the challenges in achieving high enantiomeric purity during derivative synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
